Yuheinoside
Overview
Description
Yuheinoside is a natural compound derived from a variety of plants and fungi. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-allergic effects. It has also been reported to possess an immunomodulatory effect. Yuheinoside has been used in traditional Chinese medicine for centuries and is currently being studied for its potential therapeutic applications. In
Scientific Research Applications
Anti-Inflammatory Effects
Yuheinoside and related compounds have been researched for their potential anti-inflammatory effects. For instance, limonene from yuzu (Citrus junos Tanaka), a plant related to yuheinoside, has shown in vitro anti-inflammatory properties. This was observed in human eosinophilic leukemia HL-60 clone 15 cells, where limonene inhibited the production of reactive oxygen species and diminished MCP-1 production via NF-kappa B activation. It also inhibited cell chemotaxis in a p38 MAPK dependent manner, suggesting potential efficacy for bronchial asthma treatment by inhibiting cytokines and eosinophil migration (Hirota et al., 2010).
Nanotechnology Applications
Yuheinoside and its derivatives are being explored in the field of nanotechnology. For example, mesoporous silica and organosilica nanoparticles, which may include derivatives of yuheinoside, have been investigated for their physico-chemical properties, biosafety, and ability to deliver drugs under biological and noninvasive external stimuli (Croissant et al., 2018). Additionally, the synthesis of organosilicon small molecules, potentially inclusive of yuheinoside derivatives, offers opportunities for medicinal applications such as inhibitor design, imaging, and drug release technology (Franz & Wilson, 2013).
Traditional Medicine and Drug Research
Research into traditional plant drugs and orchids, which include yuheinoside, has provided valuable insights. These studies have focused on the effectiveness of plant medicines and the development of science and technology in enhancing the medicinal value of plants (Kong et al., 2003).
Drug Delivery Systems
Yuheinoside and its derivatives are being studied for their role in drug delivery systems. Nanocarriers and nanoparticles are being developed to enhance the efficacy and reduce the toxicity of drugs, potentially including those derived from yuheinoside (Tyagi et al., 2005). Additionally, ginsenosides, which are similar in structure to yuheinoside, are being used as bifunctional drugs and nanocarriers for antitumor therapies (Wang et al., 2021).
properties
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plantarenaloside | |
CAS RN |
72396-01-1 | |
Record name | Plantarenaloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLANTARENALOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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